molecular formula C21H22O10 B1252939 5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone

5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone

Cat. No.: B1252939
M. Wt: 434.4 g/mol
InChI Key: DUKJDRDRSGUTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a natural product found in Gymnosperma glutinosum with data available.

Scientific Research Applications

Biotransformation and Metabolism

5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone, a polymethoxyflavone (PMF), undergoes biotransformation in the human intestine. A study by Kim, Kim, and Han (2014) found that human intestinal bacteria, specifically Blautia sp. MRG-PMF1, can metabolize various PMFs to corresponding demethylated flavones, expanding our understanding of flavonoid metabolism in the human gut (Kim, Kim, & Han, 2014).

Anti-inflammatory Properties

Research by Dao et al. (2003) revealed that derivatives of 5,7-Dihydroxyflavones possess anti-inflammatory activity, specifically inhibiting PGE2 production in LPS-induced RAW 264.7 cells. This suggests potential therapeutic applications in inflammation-related conditions (Dao et al., 2003).

Antifungal Activity

A study by Almada-Ruiz et al. (2003) demonstrated the antifungal potential of methoxylated flavones, including this compound, against Colletotrichum gloeosporioides, a major plant pathogen. This highlights its potential for controlling fungal diseases in crops (Almada-Ruiz et al., 2003).

Anticancer Activity

The compound has shown potential in cancer research. Borah et al. (2017) found that a structural isomer of this flavone inhibited the growth of triple-negative breast cancer cells by arresting the cell cycle and altering signaling pathways. This research points to its potential utility in cancer treatment (Borah et al., 2017).

Modulation of Cell Proliferation

Ninomiya et al. (2013) explored the structure–activity relationships of 5,7-dihydroxyflavones, finding that certain derivatives, particularly those with hydroxy and methoxy groups, effectively inhibit cell proliferation in human leukemia cells. This suggests a potential role in developing treatments for leukemia (Ninomiya et al., 2013).

Antitumor Properties

Fu et al. (2012) synthesized derivatives of oroxylin A, a compound structurally similar to 5,7-dihydroxyflavones, and found some derivatives to exhibit higher antitumor activities compared to oroxylin A itself, offering insights for developing effective anticancer drugs (Fu et al., 2012).

Inhibition of Colon Cancer Cells

Qiu et al. (2010) studied the effects of 5-hydroxy polymethoxyflavones, closely related to 5,7-Dihydroxyflavones, on human colon cancer cells. Their findings suggest the pivotal role of the hydroxyl group at the 5-position in enhancing the inhibitory activity of these compounds (Qiu et al., 2010).

Therapeutic Potential in Brain and Body Disorders

The flavonoid 7,8-Dihydroxyflavone, similar in structure to 5,7-Dihydroxyflavones, has shown promise as a treatment for various brain and body pathologies due to its BDNF mimetic properties, as reviewed by Emili et al. (2020) (Emili et al., 2020).

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5,7-dihydroxy-3,6,8-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O10/c1-25-10-8-12(27-3)11(26-2)7-9(10)17-20(29-5)15(23)13-14(22)19(28-4)16(24)21(30-6)18(13)31-17/h7-8,22,24H,1-6H3

InChI Key

DUKJDRDRSGUTCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)OC)OC

Synonyms

5,7-DHHMF cpd
5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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